1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-
CAS No.: 66137-78-8
Cat. No.: VC15935068
Molecular Formula: C14H14O2S
Molecular Weight: 246.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66137-78-8 |
|---|---|
| Molecular Formula | C14H14O2S |
| Molecular Weight | 246.33 g/mol |
| IUPAC Name | 2-methyl-3-propan-2-ylsulfanylnaphthalene-1,4-dione |
| Standard InChI | InChI=1S/C14H14O2S/c1-8(2)17-14-9(3)12(15)10-6-4-5-7-11(10)13(14)16/h4-8H,1-3H3 |
| Standard InChI Key | JBMPJFZKNXELGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)C |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound features a naphthalene backbone with two ketone groups at the 1- and 4-positions, a methyl group at the 2-position, and an isopropylthio (-S-iPr) moiety at the 3-position. This substitution pattern distinguishes it from simpler naphthoquinones like juglone or plumbagin, as the thioether group introduces distinct electronic and steric effects. The molecular formula is C₁₄H₁₄O₂S, with a molecular weight of 246.33 g/mol .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-3-(propan-2-ylsulfanyl)naphthalene-1,4-dione | |
| SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)C | |
| InChIKey | JBMPJFZKNXELGQ-UHFFFAOYSA-N | |
| CAS Registry Number | 66137-78-8 | |
| XLogP3 | 2.9 |
The XLogP3 value of 2.9 indicates moderate lipophilicity, suggesting favorable membrane permeability, a critical factor for biological activity .
Spectroscopic Characterization
Structural confirmation of this compound and its analogues has been achieved through ¹H-NMR, ¹³C-NMR, and IR spectroscopy. For instance, in related 2,3-disubstituted naphthoquinones, the absence of proton signals corresponding to chlorine atoms in monosubstituted derivatives confirms successful substitution reactions . The methyl and isopropylthio groups produce distinct splitting patterns in NMR spectra, enabling precise structural elucidation .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via nucleophilic substitution reactions using 2,3-dichloro-1,4-naphthoquinone as a precursor. In a typical procedure:
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2,3-Dichloro-1,4-naphthoquinone reacts with sodium isopropylthiolate in dimethyl sulfoxide (DMSO) at room temperature.
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The reaction is quenched with water, precipitating the product .
This method yields the target compound alongside minor disubstituted byproducts, which are separable via chromatography .
Reaction Mechanisms
The thioether group at the 3-position enhances the compound’s susceptibility to radical reactions and electrophilic substitutions. The electron-withdrawing ketone groups at the 1- and 4-positions polarize the aromatic ring, directing incoming nucleophiles to the 2- and 3-positions. This reactivity is exploited in further derivatization to create analogues with enhanced bioactivity .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media but dissolves readily in organic solvents like DMSO and dichloromethane. Its stability under physiological conditions is influenced by the thioether moiety, which is less prone to oxidation than hydroxyl or amino groups .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 246.33 g/mol | |
| Topological Polar Surface Area | 59.4 Ų | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 | |
| Heavy Atom Count | 17 |
The Topological Polar Surface Area (TPSA) of 59.4 Ų suggests moderate polarity, aligning with its balanced solubility profile .
Biological Activities
Antimicrobial Efficacy
In vitro studies on structurally related 2,3-disubstituted naphthoquinones demonstrate broad-spectrum antimicrobial activity. For example:
The isopropylthio group enhances membrane interaction, disrupting microbial cell walls through redox cycling and free radical generation .
Applications and Industrial Relevance
Antimicrobial Agents
The compound’s efficacy against drug-resistant pathogens positions it as a candidate for antiseptic coatings and topical formulations. Its synergy with existing antibiotics, such as vancomycin, is under investigation .
Biomedical Research
As a redox-active probe, this naphthoquinone is used to study oxidative stress pathways in eukaryotic cells. Its ability to modulate NADH:ubiquinone oxidoreductase (NQO1) activity makes it a tool for exploring cancer metabolism .
Comparison with Structural Analogues
Phenoxy-Substituted Derivatives
Replacing the thioether group with phenoxy moieties (e.g., 2-phenoxy-1,4-naphthoquinone) reduces lipid solubility but improves antifungal activity. For instance:
Hydroxy-Substituted Analogues
Hydroxyl groups at the 2- or 5-positions (e.g., juglone) increase antioxidant capacity but decrease stability under acidic conditions .
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